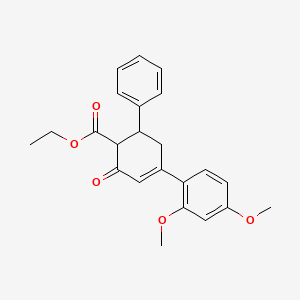

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Description

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to chalcones. It belongs to a class of compounds widely studied for their structural diversity and utility as intermediates in organic synthesis, particularly for constructing spiro compounds, heterocycles (e.g., isoxazoles, pyrazoles), and bioactive molecules . The compound features a 2,4-dimethoxyphenyl group at position 4 and a phenyl group at position 6, with an ester moiety at position 1. Its structural and electronic properties are influenced by the electron-donating methoxy substituents, which differentiate it from analogs with halogenated or bulkier aryl groups.

Properties

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-4-28-23(25)22-19(15-8-6-5-7-9-15)12-16(13-20(22)24)18-11-10-17(26-2)14-21(18)27-3/h5-11,13-14,19,22H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGQGZVPLMINLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the condensation reaction between 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid (PTSA) or sodium ethoxide

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Alteration of signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the cyclohexenone core significantly impact molecular geometry, crystallinity, and reactivity. Below is a comparative analysis with structurally related derivatives:

Key Observations :

- Substituent Effects : Methoxy groups (electron-donating) vs. halogens (electron-withdrawing) alter electronic environments, influencing reactivity in downstream reactions (e.g., nucleophilic attacks) .

- Crystal Packing : Dihedral angles between aryl rings range from 76.4° to 89.9°, with bulky substituents (e.g., naphthyl) increasing torsional strain .

- Ring Conformations : Cyclohexene puckering varies (envelope, half-chair, screw-boat) depending on substituent steric effects .

Biological Activity

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, a compound belonging to the class of heterostilbene derivatives, has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C22H22O4

- IUPAC Name : this compound

- CAS Number : 25960-25-2

- Melting Point : 107 - 108 °C

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| HT29 (Colon) | 3.8 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 4.5 | Inhibition of mitochondrial function |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It demonstrates a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation in various experimental models. Studies have reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated animals.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant reduction in cell viability due to apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with concentrations as low as 5 µM.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a notable reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several molecular interactions:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK pathways, which are critical in regulating inflammation and cancer cell survival.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate?

- Methodological Answer : Synthesis efficiency depends on reaction conditions such as solvent polarity (polar aprotic solvents enhance selectivity), temperature (typically 80–110°C for cyclization), and catalysts (e.g., NaOH or KOH for Michael addition). Multi-step protocols often involve:

Michael addition of ethyl acetoacetate to substituted chalcones.

Cyclization under reflux in ethanol or THF.

Purification via column chromatography or recrystallization .

- Key Data :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, THF | 70–85% yield |

| Catalyst (NaOH) | 10–15% w/w | Reduces side reactions |

| Reaction Time | 8–12 hours | Ensures completion |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : Assigns proton environments (e.g., olefinic protons at δ 6.2–7.5 ppm) and carbon signals (ketone C=O at ~200 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 443.51) and fragmentation patterns .

- X-ray Crystallography : Resolves conformational details (e.g., envelope/half-chair puckering of the cyclohexene ring) using programs like SHELXL .

Q. What are the common biological activities associated with cyclohexenone derivatives like this compound?

- Methodological Answer : Cyclohexenones exhibit anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. Assays include:

- In vitro inhibition assays (e.g., COX-2 or NF-κB pathways).

- Molecular docking to predict binding affinities to targets like kinases .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence reactivity and bioactivity?

- Methodological Answer : Electronic and steric effects of substituents modulate reactivity:

- Electron-donating groups (e.g., methoxy) enhance ring stability but reduce electrophilicity.

- Halogens (e.g., Cl, F) increase lipophilicity and binding to hydrophobic enzyme pockets.

- Comparative Data :

| Substituent | Reaction Yield (%) | IC₅₀ (COX-2, μM) |

|---|---|---|

| 4-OCH₃ | 82 | 1.2 |

| 4-Cl | 75 | 0.9 |

| 4-F | 68 | 1.5 |

- Structure-activity relationships (SAR) are validated via substituent scrambling and DFT calculations .

Q. How can conformational analysis resolve discrepancies in crystallographic and spectroscopic data?

- Methodological Answer : Disordered cyclohexene rings (e.g., envelope vs. screw-boat conformers) require:

- Puckering parameter analysis (Q, θ, φ) using Cremer-Pople coordinates .

- Dynamic NMR to assess ring-flipping kinetics in solution .

- Example : X-ray data for ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate showed two independent molecules with dihedral angles of 89.9° and 76.4° between aryl rings, explaining steric constraints .

Q. What strategies mitigate side reactions during functionalization (e.g., oxidation/reduction)?

- Methodological Answer :

- Oxidation : Use mild agents (e.g., KMnO₄ in acetone) to preserve the cyclohexene backbone.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively targets α,β-unsaturated ketones without reducing aryl methoxy groups .

Data Contradiction Analysis

Q. How to address conflicting reports on the anti-inflammatory potency of structurally similar derivatives?

- Methodological Answer : Discrepancies arise from:

Assay variability (e.g., cell lines, IC₅₀ determination methods).

Crystallographic disorder masking true binding conformations.

- Resolution : Standardize bioassays (e.g., LPS-induced RAW264.7 macrophages) and validate SAR with co-crystallization studies .

Q. Why do computational docking results sometimes conflict with experimental binding data?

- Methodological Answer :

- Limitations : Rigid docking ignores protein flexibility and solvent effects.

- Improvements : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for conformational changes .

Methodological Best Practices

- Synthetic Reproducibility : Document solvent purity, inert atmosphere use, and catalyst batch variability.

- Crystallography : Refine disordered structures with twin-law corrections (SHELXL TWIN command) .

- Bioactivity Studies : Include positive controls (e.g., celecoxib for COX-2 inhibition) and triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.